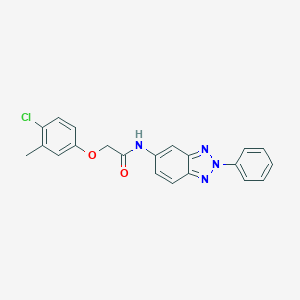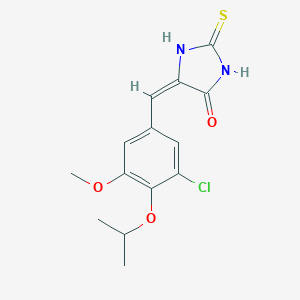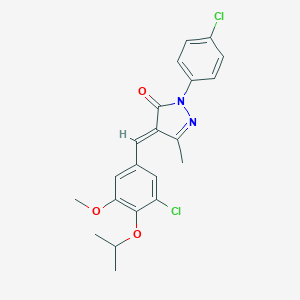![molecular formula C25H24N2O4 B317727 N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B317727.png)
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-(2-methylpropoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-(2-methylpropoxy)benzamide is a complex organic compound with a unique structure that includes benzoxazole and benzamide moieties
準備方法
The synthesis of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-(2-methylpropoxy)benzamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the benzoxazole ring followed by the introduction of the benzamide group. Reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may involve optimization of these conditions to increase yield and purity .
化学反応の分析
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
科学的研究の応用
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-(2-methylpropoxy)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes
作用機序
The mechanism of action of N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that
特性
分子式 |
C25H24N2O4 |
|---|---|
分子量 |
416.5 g/mol |
IUPAC名 |
N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C25H24N2O4/c1-16(2)15-30-21-11-4-17(5-12-21)24(28)26-19-8-13-23-22(14-19)27-25(31-23)18-6-9-20(29-3)10-7-18/h4-14,16H,15H2,1-3H3,(H,26,28) |
InChIキー |
OWSRWIFFSFUXAZ-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)OC |
正規SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-[3-chloro-4-(4-morpholinyl)phenyl]-1-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate](/img/structure/B317645.png)
![1-{5-{4-[(4-chlorobenzyl)oxy]phenyl}-4-[3-chloro-4-(4-morpholinyl)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B317646.png)
![2-[2-(Cyclohexylsulfanyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B317650.png)
![N-[4-(2-CHLOROBENZAMIDO)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE](/img/structure/B317651.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B317652.png)

![4-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-(3,4-dichlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B317654.png)


![1-{5-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-4-[4-(dimethylamino)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B317661.png)
![1-[1-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-5-(2-thienyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B317663.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-naphthamide](/img/structure/B317665.png)
![N-[2-(3-CHLORO-4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]FURAN-2-CARBOXAMIDE](/img/structure/B317666.png)
![2,5-dichloro-N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B317667.png)
